1-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Beschreibung
This compound belongs to a class of N-substituted 1,2,3-triazole-4-carboxamide derivatives, which are synthesized via the reaction of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by coupling with amines . The structure features:
- 1-(4-Methylphenyl): A para-methyl-substituted phenyl group at the triazole N1 position, enhancing steric bulk and hydrophobicity.
- N-{[4-(Methylsulfanyl)phenyl]methyl}: A benzylamine substituent with a methylsulfanyl group, contributing to lipophilicity and metabolic stability.
Crystallographic characterization of related triazole derivatives (e.g., ) employs tools like SHELX and ORTEP for structure refinement and visualization .
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-N-[(4-methylsulfanylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5OS/c1-16-5-9-19(10-6-16)28-22(18-4-3-13-24-15-18)21(26-27-28)23(29)25-14-17-7-11-20(30-2)12-8-17/h3-13,15H,14H2,1-2H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFSXSDSQUDCPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)SC)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.50 g/mol. The compound features a triazole ring, which is often associated with various pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4OS |
| Molecular Weight | 398.50 g/mol |
| LogP | 3.7665 |
| Polar Surface Area | 59.38 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. A study highlighted the ability of similar triazole derivatives to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound under discussion has shown promise in inhibiting growth in various cancer cell lines, including those resistant to conventional therapies.
The mechanism of action for this compound appears to involve the inhibition of key signaling pathways associated with cancer progression. Specifically, it may affect the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Inhibition of this pathway can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Case Studies
- In vitro Studies : A series of in vitro assays demonstrated that the compound effectively inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values were determined to be in the low micromolar range, indicating potent activity.
- In vivo Studies : In xenograft models, treatment with this compound resulted in significant tumor regression compared to control groups. The observed effects were attributed to both direct cytotoxicity and modulation of tumor microenvironment factors.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with other triazole derivatives:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 1-(4-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide | 2.5 | MAPK/ERK pathway inhibition |
| 1-(2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide | 5.0 | Apoptosis induction |
| 1-(3-fluoro-2-methylphenyl)-N-{[4-(methylsulfanyl)phenyl]methyl}-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide | 3.0 | Cell cycle arrest |
Vergleich Mit ähnlichen Verbindungen
Potential Pharmacological Implications
- Antimicrobial Activity : Pyrazole-carboxamide derivatives (e.g., ) often exhibit activity against bacterial targets.
- Kinase Inhibition : The pyridinyl group in the target compound may mimic ATP-binding motifs in kinase inhibitors.
- Metabolic Stability : The methylsulfanyl group could reduce oxidative metabolism compared to methoxy or hydroxy groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
